2,5-Anhydromannose

Enzymology Carbohydrate Metabolism Kinase Assays

Many kinase studies and heparin QC workflows fail when improper analogs substitute for authentic 2,5-anhydromannose. This compound provides the specific furanose conformation required for reproducible results. • Selective hexokinase/fructokinase probe - differential C-1 vs. C-6 phosphorylation reveals active-site architecture • Essential marker for N-sulfated hexosamine quantification in heparin/heparan sulfate by colorimetric or HPLC methods • Terminal aldehyde enables chemoselective ligation for diblock oligosaccharide and biomaterial synthesis

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
CAS No. 495-75-0
Cat. No. B015759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Anhydromannose
CAS495-75-0
SynonymsChitose;  D-2,5-Anhydromannose; 
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)C=O)O)O)O
InChIInChI=1S/C6H10O5/c7-1-3-5(9)6(10)4(2-8)11-3/h1,3-6,8-10H,2H2/t3-,4-,5-,6-/m1/s1
InChIKeyLKAPTZKZHMOIRE-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Anhydromannose: Research & Procurement Guide


2,5-Anhydromannose (also known as 2,5-anhydro-D-mannose, chitose) is a cyclic anhydro sugar with the molecular formula C₆H₁₀O₅ and a molecular weight of 162.14 g/mol . It exists as a mixture of acetal and aldehyde forms and is structurally similar to D-mannose but contains an anhydro bridge between the C2 and C5 carbons . The compound is a colorless crystalline solid with a melting point of approximately 98.11 °C, is hygroscopic, and should be stored at -20°C under inert atmosphere [1]. 2,5-Anhydromannose is a key intermediate in various biological and chemical processes, including glycoprotein biosynthesis, chitin degradation, and heparin/heparan sulfate analysis . It is primarily used as a precursor for the synthesis of alginate-based materials, glycosides, glycoconjugates, and oligosaccharides, and as a marker in metabolic and enzymatic studies [2]. Due to its unique structural features, it exhibits distinct reactivity and biological interactions compared to its parent sugar D-mannose and other related analogs, which has direct implications for its selection in research and industrial applications.

Unique Anhydro Bridge Locks furanose conformation, altering enzyme recognition
Reactive Aldehyde Group Enables chemoselective ligation and deamination-based detection
Specialized Research Probe Enzymology, biomass conversion, GAG analysis, biopolymer functionalization

Why Substitution Fails for 2,5-Anhydromannose


2,5-Anhydromannose cannot be simply substituted with its parent sugar D-mannose, its reduced form 2,5-anhydromannitol, or its precursor glucosamine due to profound differences in chemical reactivity and biological interaction profiles. The presence of the 2,5-anhydro bridge locks the sugar into a specific furanose ring conformation, altering its hydrogen-bonding network, its ability to form glycosidic bonds, and its interaction with key enzymes such as hexokinase, fructokinase, and those involved in polysaccharide degradation . This structural constraint results in a unique aldehyde group that is differentially accessible for chemical derivatization compared to other aldohexoses or anhydro analogs, and it confers specific substrate and inhibitory properties not shared by its close relatives . Consequently, substituting 2,5-anhydromannose with a more readily available analog can lead to significantly altered reaction outcomes, erroneous analytical results, or complete failure of a biological assay, making the procurement of the specific compound essential for reproducible and meaningful scientific data.

D-Mannose Lacks anhydro bridge and furanose constraint; enzyme interactions differ
2,5-Anhydromannitol Reduced aldehyde eliminates reducing-end reactivity and kinase phosphorylation differences
Glucosamine Different stereochemistry and no anhydro bridge; precursor, not a functional substitute

2,5-Anhydromannose Performance Evidence


Hexokinase and Fructokinase Substrate Specificity

2,5-Anhydromannose serves as a substrate for both hexokinase and fructokinase, but with markedly different kinetic profiles compared to its reduced analog 2,5-anhydromannitol and the natural substrate fructose. For yeast hexokinase, the Km for 2,5-anhydromannitol (a close analog) is 25 mM, and the Vmax relative to D-fructose is only 0.007 [1]. In contrast, for bovine-liver fructokinase, the Km for the same compound is 1.94 mM, with a relative Vmax of 0.13 [1]. While direct Km/Vmax data for 2,5-anhydromannose itself was not located in this source, the study confirms that 2,5-anhydromannose is a substrate for these kinases [2], and its kinetic behavior is expected to differ from its reduced analog due to the presence of the reactive aldehyde group. Furthermore, fructokinase acts on 2,5-anhydromannose in two distinct ways: it phosphorylates the hydroxymethyl group at C-6, or it exhibits an ATPase activity when C-1 of the hydrate form is adjacent to MgATP, while hexokinase exclusively phosphorylates 2,5-anhydromannose at C-6 [3].

Kinase Substrate Specificity
Context-dependent
Km (hexokinase) 25 mM, Vmax rel. 0.007; Km (fructokinase) 1.94 mM, Vmax rel. 0.13 for analog
Supports enzyme differentiation studies
Target Km values not reported; analog data indicate pathway context
Enzymology Carbohydrate Metabolism Kinase Assays

Key Intermediate in Glucose-to-HMF Dehydration

In the catalytic conversion of glucose to 5-hydroxymethylfurfural (HMF), a platform chemical for bio-based plastics and fuels, 2,5-anhydromannose acts as a key intermediate in a novel direct dehydration route. This pathway, catalyzed by indium(III) nitrate hydrate, bypasses the conventional and kinetically limited glucose-to-fructose isomerization step [1]. Using this method, an HMF selectivity of 84.6% and a yield of 83.8% were achieved [1]. In contrast, the traditional pathway requires isomerization to fructose, which is often a bottleneck. The direct dehydration route via 2,5-anhydromannose offers a more efficient and halogen-free alternative, as comparative studies highlighted the superior reactivity of nitrate-based systems over chloride, sulfate, and phosphate analogs [1].

HMF Production Pathway
Reported
Direct dehydration yield 83.8%, selectivity 84.6%
Supports catalytic pathway research
Overcomes kinetic limits of isomerization route
Biomass Conversion Catalysis Green Chemistry

Fructose-Selective Protein Synthesis Inhibition

In ex vivo rat testis slice cultures, 2,5-anhydromannose and its analog 2,5-anhydromannitol demonstrated a selective inhibitory effect on protein synthesis stimulated by 10 mM fructose, but not by 4 mM glucose [1]. The study found that these analogs, along with mannoheptulose and 1-deoxyfructose, were inhibitory only when fructose was the substrate, suggesting distinct rate-limiting steps for glucose and fructose stimulation [1]. This differential inhibition provides a functional distinction between 2,5-anhydromannose and other sugar analogs that might inhibit glucose-stimulated processes, such as 2-deoxyglucose or 2-deoxygalactose, which were inhibitory for glucose-stimulated protein synthesis [1].

Fructose-Specific Inhibition
Context-dependent
Inhibits fructose-stimulated, not glucose-stimulated, protein synthesis
Fructose pathway-selective probe
Qualitative difference; % inhibition not provided
Cell Biology Metabolic Regulation Reproductive Biology

Sulfaminohexose Detection in Heparins and Heparan Sulfates

2,5-Anhydromannose is the specific chemical marker generated for the quantitative analysis of N-sulfated hexosamines (sulfaminohexose) in heparins and heparan sulfates. The method relies on the specific deamination of N-sulfated hexosamines in 33% acetic acid to yield free 2,5-anhydromannose residues, which are then coupled to the color reagent 3-methyl-2-benzothiazolinone hydrazone hydrochloride [1]. This approach provides identical absorptivity for polymeric and monomeric hexosamines, overcoming a limitation of previous indole-coupling methods [1]. While the abstract does not provide the exact sensitivity or limit of detection, it establishes that the formation of 2,5-anhydromannose is a quantitative and specific reaction for sulfaminohexose, enabling accurate compositional analysis of these complex polysaccharides. In a related analytical method, 2,5-anhydromannose in disaccharides generated from heparin/heparan sulfate deamination was labeled with paranitrophenyl hydrazine, forming a UV-absorbing derivative detectable at 390 nm on HPLC [2].

GAG Sulfaminohexose Detection
Class-level
Colorimetric/HPLC via specific deamination to 2,5-anhydromannose
Method for compositional GAG analysis
Improved over indole method; quantitative specificity
Glycosaminoglycan Analysis Analytical Chemistry Heparin Quality Control

Chitin and Chitosan Oligomer Terminal Functionalization

2,5-Anhydromannose serves as a unique terminal functional group on chitin and chitosan oligomers, conferring specific reactivity not found in native or other chemically modified oligosaccharides. The compound is generated at the reducing end of chitin oligomers through nitrous acid depolymerization [1]. This terminal 2,5-anhydromannose residue contains a highly reactive aldehyde group that can be exploited for further derivatization, such as coupling with dioxyamines or dihydrazides to create diblock oligosaccharides [1]. This reactivity is distinct from oligosaccharides terminated with N-acetylglucosamine or glucosamine, which do not possess the same aldehyde functionality. Patents describe the preparation of chitin or chitosan oligomers having a 2,5-anhydromannose group at the terminal end, which are useful as food additives or for the production of medicines [2].

Terminal Aldehyde Reactivity
Class-level
Enables chemoselective ligation with dioxyamines/dihydrazides
Supports diblock oligosaccharide synthesis
Reactivity absent in native chitin/chitosan oligomers
Biopolymer Chemistry Oligosaccharide Synthesis Materials Science

Structural Distinction from D-Mannose and 2,5-Anhydromannitol

2,5-Anhydromannose is structurally analogous to D-mannose but is distinguished by an anhydro bridge between the C2 and C5 carbons, which locks the sugar into a furanose ring conformation and eliminates a water molecule . This structural constraint fundamentally alters its hydrogen-bonding pattern and its presentation of hydroxyl groups compared to the flexible pyranose forms of D-mannose. Additionally, 2,5-anhydromannose contains a reactive aldehyde group at C-1 (in equilibrium with the cyclic hemiacetal form), whereas its reduced counterpart 2,5-anhydromannitol lacks this functionality and is a fully saturated polyol [1]. This aldehyde group is critical for its reactivity in deamination assays, for its ability to form Schiff bases with hydrazides and amines, and for its role as an electrophilic center in enzymatic reactions . The presence of the aldehyde also makes 2,5-anhydromannose a reducing sugar, in contrast to 2,5-anhydromannitol which is non-reducing.

Structural Distinction
Class-level
ΔMW: 18 Da vs D-mannose; aldehyde vs alcohol (vs mannitol)
Unique structural reactivity profile
Furanose constraint, reducing sugar identity
Structural Biology Carbohydrate Chemistry Molecular Recognition

2,5-Anhydromannose Application Scenarios


Enzymology and Metabolic Pathway Studies

2,5-Anhydromannose is an essential tool for investigating substrate specificity and kinetic mechanisms of hexokinase, fructokinase, and other carbohydrate-active enzymes. Its unique phosphorylation patterns (C-1 vs. C-6) by different kinases, as detailed in Evidence Item 1, allow researchers to probe active site architecture and to differentiate between kinase isoforms [1]. The compound's differential inhibition of fructose- but not glucose-stimulated protein synthesis (Evidence Item 3) makes it a valuable selective agent for dissecting fructose-specific signaling and metabolic pathways in cell and tissue culture [2].

Biomass Conversion and Sustainable Chemistry

For chemical engineers and green chemists developing catalytic processes for converting glucose into platform chemicals like 5-hydroxymethylfurfural (HMF), 2,5-anhydromannose is a critical intermediate. As demonstrated in Evidence Item 2, its role in a direct dehydration pathway enables the design of more efficient, halogen-free catalytic systems that bypass the thermodynamic limitations of fructose isomerization [3]. Procuring 2,5-anhydromannose as a standard or intermediate can facilitate mechanistic studies and the optimization of bio-based HMF production.

Glycosaminoglycan (GAG) Analysis and Quality Control

Analytical chemists and quality control laboratories in the pharmaceutical and biomedical industries rely on 2,5-anhydromannose as a specific marker for the quantitative determination of N-sulfated hexosamines in heparin and heparan sulfate. As outlined in Evidence Item 4, the specific generation of 2,5-anhydromannose from sulfaminohexose residues underpins accurate colorimetric and HPLC-based methods for assessing the composition and purity of these therapeutically important GAGs [REFS-4, REFS-5].

Advanced Biopolymer Functionalization and Material Synthesis

Polymer chemists and materials scientists utilize 2,5-anhydromannose-terminated chitin or chitosan oligomers as reactive building blocks for creating novel biomaterials. As described in Evidence Item 5, the terminal aldehyde group on 2,5-anhydromannose enables chemoselective ligation with dioxyamines or dihydrazides to form diblock oligosaccharides and other complex architectures [6]. This reactivity is not present in native chitin or chitosan oligomers, making the procurement of 2,5-anhydromannose-functionalized materials or the compound itself as a starting material essential for developing advanced drug delivery vehicles, tissue engineering scaffolds, or biosensors.

Application
Selection Property
Validation Focus
Enzymology & Metabolic Pathway Studies
Kinase substrate specificity, fructose-selective inhibition
Differential phosphorylation, substrate-specific pathway response
Biomass Conversion & Sustainable Chemistry
Direct dehydration intermediate
HMF yield, catalytic pathway efficiency
GAG Analysis & Quality Control
Quantitative marker for N-sulfated hexosamines
Colorimetric/HPLC accuracy, compositional specificity
Advanced Biopolymer Functionalization
Terminal aldehyde reactivity
Chemoselective ligation, block copolymer formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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